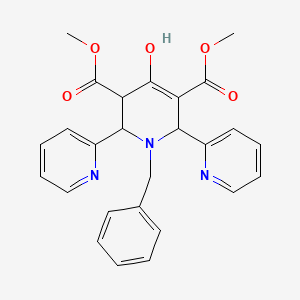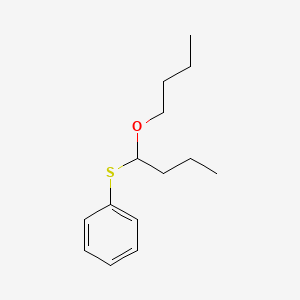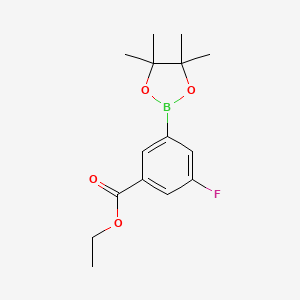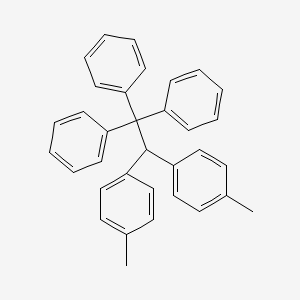
1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene): is an organic compound characterized by its unique structure, which includes a central ethane moiety bonded to three phenyl groups and two 4-methylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but with an ethane moiety instead of the triphenylethane core.
1,1’-(2,2-Diphenylethane-1,1-diyl)bis(4-methylbenzene): Similar structure with two phenyl groups instead of three.
1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methylbenzene): Contains chlorine atoms in place of phenyl groups.
Uniqueness: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its triphenylethane core, which imparts distinct electronic properties and steric effects. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.
Eigenschaften
CAS-Nummer |
41136-95-2 |
|---|---|
Molekularformel |
C34H30 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI-Schlüssel |
CPQQNCLAPPGXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)


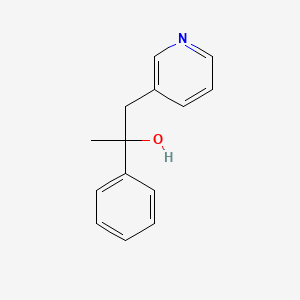
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
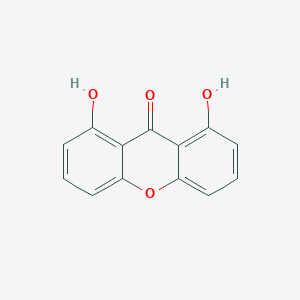


![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
